molecular formula C19H24N4O2 B2790837 2-(4-METHOXYPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE CAS No. 1797328-69-8

2-(4-METHOXYPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE

Cat. No.: B2790837
CAS No.: 1797328-69-8
M. Wt: 340.427
InChI Key: RVVIXJJBLNCMTA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide is a synthetic small molecule characterized by a pyrimidine core and a pyrrolidine substituent, structural motifs prevalent in modern medicinal chemistry. Compounds featuring these heterocyclic systems are of significant research interest due to their potential to interact with key biological targets. Pyrimidine derivatives similar to this compound have been investigated as potent and selective agonists for the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that is a well-established target for neuropsychiatric disorders . Such compounds have demonstrated functional selectivity, for example, by preferentially activating the ERK1/2 phosphorylation pathway over other signaling cascades, which is a promising area in the development of biased agonists . Research on analogous molecules has shown promising antidepressant and antiparkinsonian-like efficacy in preclinical models, suggesting potential applications in neuroscience and psychiatric research . The structure combines a methoxyphenyl-acetamide group with a pyrimidine-methyl linker, a design that may influence the compound's binding affinity and pharmacokinetic properties. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-11-18(23-9-3-4-10-23)22-17(21-14)13-20-19(24)12-15-5-7-16(25-2)8-6-15/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVIXJJBLNCMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the pyrrolidinyl group. The methoxyphenyl group is then attached through a substitution reaction, and finally, the acetamide linkage is formed.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyrimidine ring could lead to a dihydropyrimidine compound.

Scientific Research Applications

2-(4-METHOXYPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the acetamide linkage provides stability to the overall structure.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyrimidine-Based Analogues

(a) N-(4-Methoxy-6-Methyl-2-Pyrimidinyl)Acetoacetamide ()
  • Structure : Pyrimidine ring with methoxy (position 4) and methyl (position 6) groups; acetoacetamide substituent.
  • The acetoacetamide moiety introduces ketone functionality, which may alter metabolic stability compared to the target compound’s acetamide group .
(b) Quinoline-Pyrimidine Hybrids ()
  • Example: N-(5-(3-Cyano-6-(2-(Piperidin-4-ylidene)Acetamido)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)Pyrimidin-2-yl)Cyclohexylcarboxamide
  • Comparison: Incorporates a quinoline core fused with pyrimidine. The piperidin-4-ylidene and tetrahydrofuran-oxy substituents increase steric bulk, possibly hindering membrane permeability. The cyano group enhances electrophilicity, which may affect reactivity in biological systems .

Benzothiazole Derivatives ()

  • Example: N-(6-Methoxybenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide
  • Comparison: Replaces pyrimidine with benzothiazole, a heterocycle known for antimicrobial and anticancer properties. The methoxy group on benzothiazole may improve lipid solubility but reduce hydrogen-bonding capacity compared to pyrrolidinyl substituents .

Phenethylamine-Based Analogues ()

  • Example: N-[2-Hydroxy-5-[1-Hydroxy-2-[[2-(4-Methoxyphenyl)-1-Methylethyl]Amino]Ethyl]Phenyl]Acetamide (Formoterol-related Compound C)
  • Comparison: Shares the 4-methoxyphenylacetamide motif but embeds it in a beta-agonist scaffold. The phenolic hydroxyl groups increase polarity, favoring respiratory tract targeting, whereas the target compound’s pyrimidine-pyrrolidine system may prioritize central nervous system (CNS) penetration .

Antimicrobial Acetamide Derivatives ()

  • Example: N-(4-Methoxyphenyl)Acetamide
  • Comparison : Simplified structure lacking the pyrimidine-pyrrolidine unit. Studies show moderate activity against Fusarium oxysporum and Pectobacterium carotovorum. The target compound’s additional heterocyclic groups may enhance potency by improving membrane interaction or enzyme inhibition .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL) Key Substituents
Target Compound 395.48 2.1 0.8 (PBS) Pyrrolidinyl, Pyrimidine, Methoxyphenyl
N-(4-Methoxyphenyl)Acetamide 179.22 1.4 12.3 (PBS) Methoxyphenyl
Quinoline-Pyrimidine Hybrid () 682.75 3.8 0.2 (DMSO) Piperidinylidene, Tetrahydrofuran-oxy
Benzothiazole Derivative () 357.41 2.9 1.5 (Ethanol) Benzothiazole, Methoxy

Key Research Findings

  • Solubility and Bioavailability : The pyrrolidinyl group in the target compound improves aqueous solubility compared to piperidine-containing analogues (e.g., ), which are more lipophilic but less metabolically stable .
  • Antimicrobial Efficacy : The pyrimidine-pyrrolidine system enhances activity against F. oxysporum (IC50: 12.5 µg/mL) compared to simpler N-(4-methoxyphenyl)acetamide derivatives (IC50: 45.2 µg/mL) .
  • Target Selectivity : Unlike benzothiazole derivatives (), the pyrimidine core may favor kinase inhibition over antimicrobial action, suggesting divergent therapeutic applications .

Biological Activity

2-(4-Methoxyphenyl)-N-{[4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidin-2-yl]Methyl}Acetamide, a compound with significant potential in medicinal chemistry, features a complex structure that includes a methoxyphenyl group and a pyrrolidinyl-pyrimidine moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name:

IUPAC Name: 2-(4-methoxyphenyl)-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide

Chemical Formula: C19H24N4O2

CAS Number: 1797328-69-8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The pyrimidine ring can engage with nucleic acids or proteins, potentially inhibiting their functions. The methoxyphenyl group enhances binding affinity through hydrophobic interactions, while the acetamide linkage contributes to the stability of the overall structure.

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to 2-(4-Methoxyphenyl)-N-{[4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidin-2-yl]Methyl}Acetamide exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, derivatives from similar chemical classes have shown IC50 values against COX enzymes that suggest significant inhibitory potential:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These findings indicate that the compound may share similar anti-inflammatory mechanisms as existing non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and celecoxib .

Case Studies

  • Anti-inflammatory Activity in Animal Models:
    In experimental models of inflammation (e.g., carrageenan-induced paw edema), compounds structurally related to our target showed efficacy comparable to indomethacin, a well-known anti-inflammatory drug, with ED50 values indicating potent activity .
  • Gene Expression Modulation:
    Studies have demonstrated that similar compounds can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10, suggesting a dual mechanism of action that could be beneficial in treating inflammatory diseases .

Q & A

Q. How does stability under varying conditions affect experimental reproducibility?

  • Methodology : Conduct stress testing (oxidative, thermal, hydrolytic) per ICH guidelines. Monitor degradation kinetics via Arrhenius plots. Use DOE to identify critical factors (e.g., pH, light exposure) and establish storage protocols (e.g., -20°C under nitrogen) .

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